6-Mercaptopurine-13C2,15N (major)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

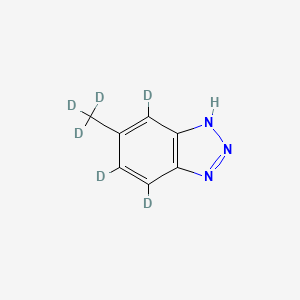

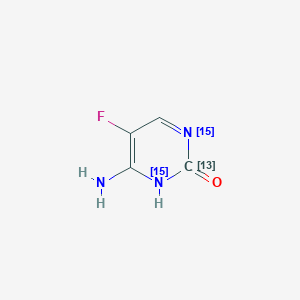

6-Mercaptopurine-13C2,15N (major) is a stable isotope-labelled form of 6-Mercaptopurine . It is a purine analogue that acts as an antagonist of the endogenous purines . It has been widely used as an antileukemic agent and immunosuppressive agent . The molecular formula is C313C2H4N315NS and the molecular weight is 155.16 .

Molecular Structure Analysis

The molecular structure of 6-Mercaptopurine-13C2,15N (major) is represented by the formula C313C2H4N315NS . The molecule has a molecular weight of 155.16 .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Mercaptopurine-13C2,15N (major) include its molecular formula C313C2H4N315NS and a molecular weight of 155.16 . It appears as a solid and is white to off-white in color .Scientific Research Applications

Tautomerism and NMR Studies

Pazderski et al. (2006) explored tautomerism in 6-mercaptopurine derivatives using NMR methods. Their research revealed the thionic character of these compounds in solution and solid phases, contributing to a deeper understanding of their chemical behavior (Pazderski et al., 2006).

In another study, Pazderski et al. (2007) applied NMR spectroscopy to study the tautomerism and protonation patterns in 6-mercaptopurine derivatives. This work provided insights into the tautomeric forms and suggested a new understanding of the protonation process in these compounds (Pazderski et al., 2007).

Analytical Techniques and Drug Determination

Karimi-Maleh et al. (2016) developed a novel voltammetric sensor for the simultaneous determination of 6-mercaptopurine and other anticancer drugs. This research contributes to analytical methods for drug monitoring and analysis (Karimi-Maleh et al., 2016).

Keyvanfard et al. (2013) described the use of a carbon nanotubes electrode for voltammetric determination of 6-mercaptopurine. Their findings provide a basis for developing sensitive and precise sensors for drug monitoring (Keyvanfard et al., 2013).

Cao et al. (2003) developed a modified electrode for the determination of 6-mercaptopurine using liquid chromatography coupled with microdialysis, contributing to pharmacokinetic studies and drug monitoring (Cao et al., 2003).

Impact on Biological Systems and Treatment Efficacy

Ordentlich et al. (2003) identified 6-mercaptopurine as an activator of the nuclear hormone receptor Nurr1, shedding light on its potential molecular targets and mechanisms of action in treating leukemias (Ordentlich et al., 2003).

Podsiadlo et al. (2008) explored how gold nanoparticles can enhance the anti-leukemia action of 6-mercaptopurine, opening avenues for advanced drug delivery systems (Podsiadlo et al., 2008).

Trivedi et al. (2018) investigated the impact of Biofield Energy Treatment on the properties of 6-mercaptopurine, suggesting potential improvements in its solubility and bioavailability for therapeutic applications (Trivedi et al., 2018).

Hortonelano et al. (1997) examined the effects of 6-mercaptopurine in inducing apoptosis in activated splenic B lymphocytes, providing insights into its mechanism of action in treating B cell disorders (Hortelano et al., 1997).

Vivoni et al. (2000) studied the interaction between 6-mercaptopurine and silver using surface-enhanced Raman spectroscopy, contributing to understanding its coordination chemistry with metals (Vivoni et al., 2000).

Mechanism of Action

6-Mercaptopurine-13C2,15N (major) competes with hypoxanthine and guanine for the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) and is itself converted to thioinosinic acid (TIMP) . TIMP inhibits several reactions involving inosinic acid (IMP), including the conversion of IMP to xanthylic acid (XMP) and the conversion of IMP to adenylic acid (AMP) via adenylosuccinate (SAMP) .

Safety and Hazards

6-Mercaptopurine-13C2,15N (major) is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes skin irritation, and may cause respiratory irritation . It is also suspected of causing genetic defects and damaging fertility or the unborn child .

properties

CAS RN |

1190008-04-8 |

|---|---|

Product Name |

6-Mercaptopurine-13C2,15N (major) |

Molecular Formula |

C5H4N4S |

Molecular Weight |

155.153 |

IUPAC Name |

3,7-dihydropurine-6-thione |

InChI |

InChI=1S/C5H4N4S/c10-5-3-4(7-1-6-3)8-2-9-5/h1-2H,(H2,6,7,8,9,10)/i1+1,4+1,6+1 |

InChI Key |

GLVAUDGFNGKCSF-JDKPDMQJSA-N |

SMILES |

C1=NC2=C(N1)C(=S)N=CN2 |

synonyms |

1,9-Dihydro-6H-purine-13C2,15N-6-thione; |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.